

A Comparative Guide to C3a (70-77) and C5a Peptides in Inflammation Models

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Compound of Interest

Compound Name: C3a (70-77)

Cat. No.: B550063

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Introduction

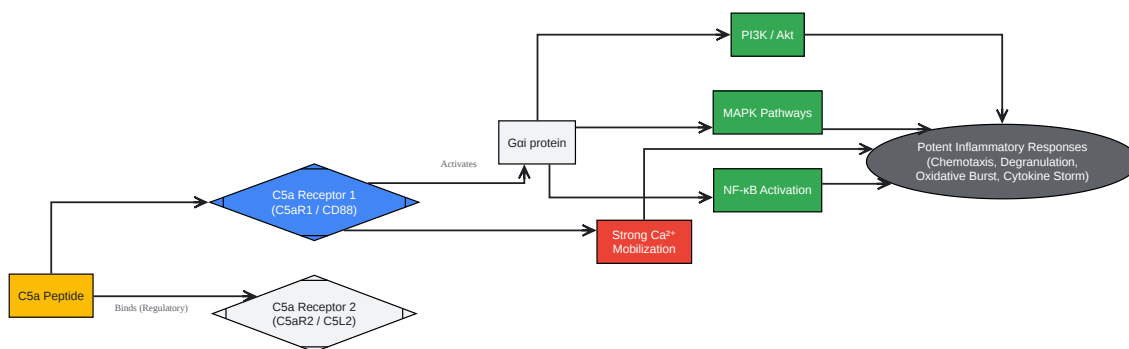
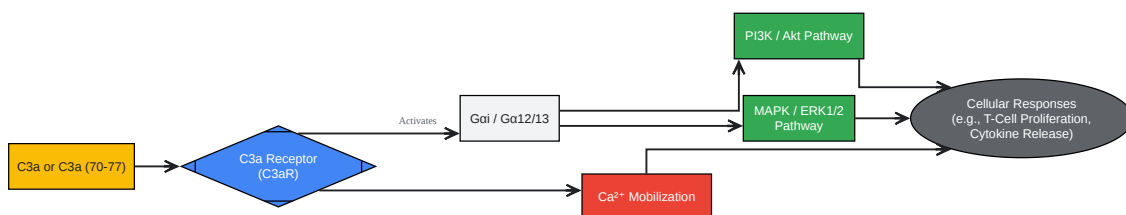
The complement system is a cornerstone of innate immunity, and its activation results in the production of several potent inflammatory mediators. Among the most studied are the anaphylatoxins C3a and C5a, which are generated through the cleavage of complement components C3 and C5, respectively.[1] C5a is widely recognized as one of the most powerful pro-inflammatory peptides in the body.[2][3][4] It is a strong chemoattractant for immune cells like neutrophils and monocytes, triggering their activation and the release of inflammatory cytokines and granule enzymes.[3]

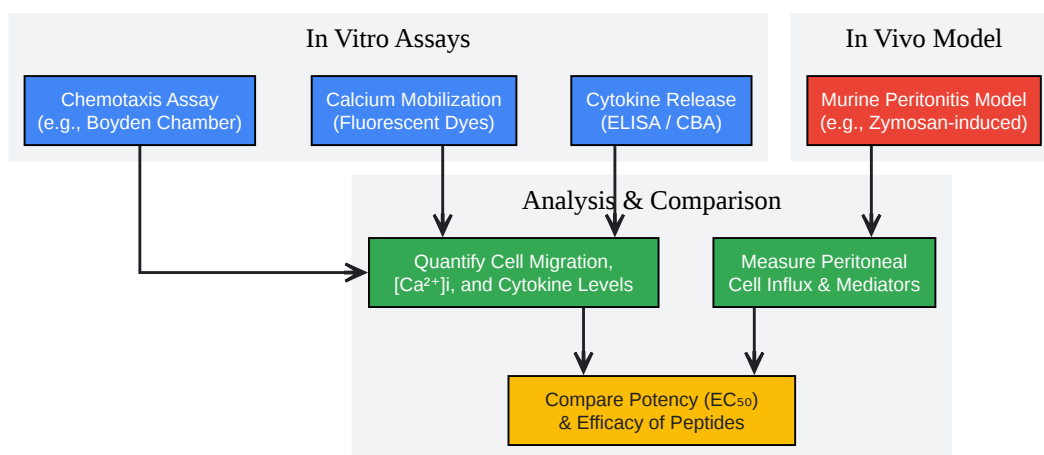
C3a also exhibits pro-inflammatory properties, though its role is more complex, with some studies reporting anti-inflammatory or regulatory functions depending on the context. The peptide **C3a (70-77)** is a synthetic octapeptide that corresponds to the C-terminal region of the full-length C3a molecule. This fragment is known to retain the biological specificity of C3a but with significantly lower potency, generally exhibiting 1-2% of the activity of the parent molecule. This guide provides an objective comparison of the inflammatory activities of **C3a (70-77)** and the highly potent C5a peptide, supported by experimental data and detailed methodologies.

Signaling Pathways

C3a and C5a exert their effects by binding to distinct G protein-coupled receptors (GPCRs) on the surface of target cells.

C3a Receptor (C3aR) Signaling: C3a and its C-terminal fragment, **C3a (70-77)**, bind to the C3a receptor (C3aR). This interaction primarily activates pertussis toxin (PT)-sensitive G α i proteins in immune cells and PT-insensitive G α 12/13. Downstream signaling involves the activation of phosphoinositide-3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, leading to cellular responses like T-cell proliferation and cytokine production. C3aR activation also leads to an increase in intracellular calcium ([Ca²⁺]_i).





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